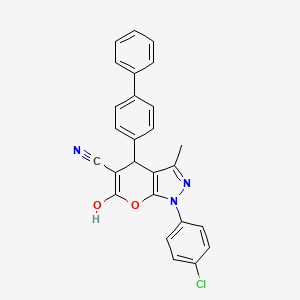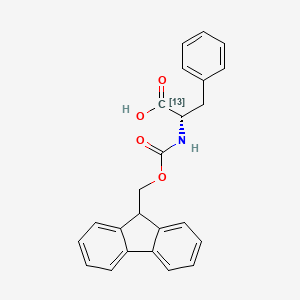
Fmoc-Phe-OH-13C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-Phe-OH-13C: is a labeled derivative of phenylalanine, specifically N-(9-fluorenylmethoxycarbonyl)-L-phenylalanine-13C. This compound is used extensively in peptide synthesis and biochemical research due to its stable isotopic labeling with carbon-13, which allows for detailed molecular studies using techniques such as nuclear magnetic resonance (NMR) spectroscopy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: This can be achieved through the reaction of phenylalanine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The labeled carbon-13 is incorporated during the synthesis of the phenylalanine precursor.
Industrial Production Methods: Industrial production of Fmoc-Phe-OH-13C follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure high isotopic purity and yield. The final product is often characterized by techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry to confirm its purity and isotopic labeling .
Analyse Des Réactions Chimiques
Types of Reactions: Fmoc-Phe-OH-13C undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Coupling Reactions: It can be coupled with other amino acids or peptides using carbodiimide-based coupling reagents in peptide synthesis.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.
Coupling: Carbodiimide reagents such as N,N’-diisopropylcarbodiimide (DIC) are used for peptide bond formation.
Major Products Formed: The major products formed from these reactions include deprotected phenylalanine derivatives and extended peptide chains, depending on the specific synthetic goals .
Applications De Recherche Scientifique
Chemistry: Fmoc-Phe-OH-13C is widely used in solid-phase peptide synthesis (SPPS) to create labeled peptides for structural and functional studies .
Biology: In biological research, it is used to study protein-ligand interactions and enzyme mechanisms through NMR spectroscopy due to its isotopic labeling .
Medicine: The compound is used in the development of peptide-based therapeutics and diagnostic agents, providing insights into drug-receptor interactions .
Industry: this compound is utilized in the production of labeled peptides for pharmaceutical research and development, aiding in the study of pharmacokinetics and drug metabolism .
Mécanisme D'action
The primary mechanism by which Fmoc-Phe-OH-13C exerts its effects is through its incorporation into peptides and proteins, allowing for detailed structural and functional analysis. The Fmoc group serves as a protecting group during synthesis, which can be removed under basic conditions to reveal the free amino group for further reactions . The carbon-13 label enables the use of NMR spectroscopy to study molecular interactions and dynamics at an atomic level .
Comparaison Avec Des Composés Similaires
Fmoc-Phe-OH: The non-labeled version of the compound, used in similar applications but without the isotopic labeling.
Fmoc-Phe-OH-2-13C: Another labeled derivative with carbon-13 at a different position.
Uniqueness: Fmoc-Phe-OH-13C is unique due to its specific isotopic labeling, which provides enhanced capabilities for molecular studies using NMR spectroscopy. This makes it particularly valuable for detailed structural and functional analyses that are not possible with non-labeled or differently labeled analogs .
Propriétés
Formule moléculaire |
C24H21NO4 |
|---|---|
Poids moléculaire |
388.4 g/mol |
Nom IUPAC |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenyl(113C)propanoic acid |
InChI |
InChI=1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m0/s1/i23+1 |
Clé InChI |
SJVFAHZPLIXNDH-SFJDPYFKSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@@H]([13C](=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2~{S},3~{S})-3-[[5-dimethoxyphosphoryl-4-(5-fluoranyl-1~{H}-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-yl]amino]bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B12387104.png)
![[(2R,4S,5R)-3,4-dibenzoyloxy-4-methyl-5-(6-methyl-3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12387105.png)
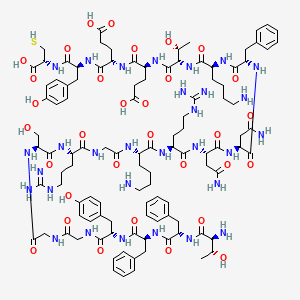
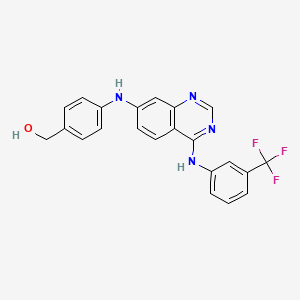
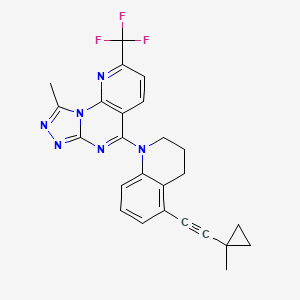
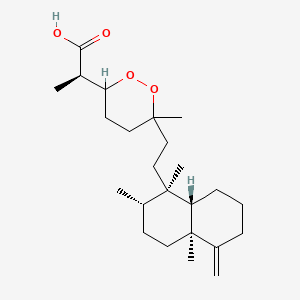
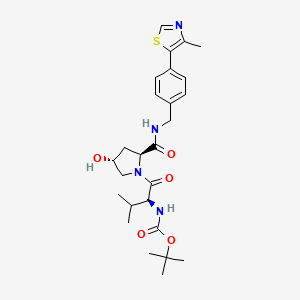
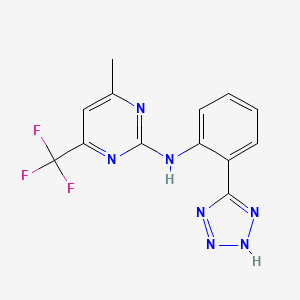
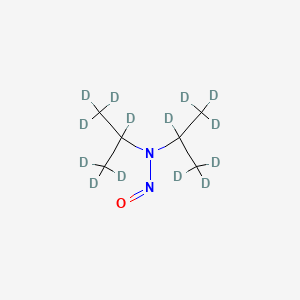
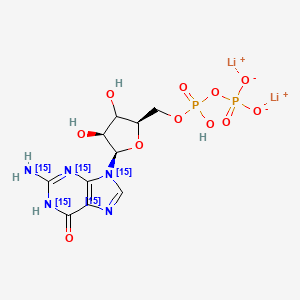

![4-chloro-3-N-[4-(difluoromethoxy)-2-methylphenyl]-6-fluoro-1-N-[(4-fluorophenyl)methyl]benzene-1,3-dicarboxamide](/img/structure/B12387193.png)
